molecular formula C13H18O2 B6603559 4-(3-propylphenyl)butanoic acid CAS No. 19829-34-6

4-(3-propylphenyl)butanoic acid

Cat. No.: B6603559
CAS No.: 19829-34-6
M. Wt: 206.28 g/mol
InChI Key: QBZYHLQHKCOXML-UHFFFAOYSA-N
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Description

4-(3-Propylphenyl)butanoic acid is an organic compound belonging to the class of carboxylic acids It features a butanoic acid moiety attached to a phenyl ring, which is further substituted with a propyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-propylphenyl)butanoic acid typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-propylbenzene.

    Carboxylation: The 3-propylbenzene undergoes a carboxylation reaction using carbon dioxide and a strong base like sodium hydroxide to introduce the carboxyl group, forming this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the carboxylation step and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Propylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed:

    Oxidation: Formation of 4-(3-propylphenyl)butanone.

    Reduction: Formation of 4-(3-propylphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Propylphenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-propylphenyl)butanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 4-(3-Propylphenyl)butanoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The meta-substitution of the propyl group provides distinct steric and electronic effects compared to other positional isomers.

Properties

IUPAC Name

4-(3-propylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-5-11-6-3-7-12(10-11)8-4-9-13(14)15/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZYHLQHKCOXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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